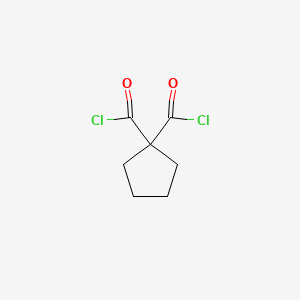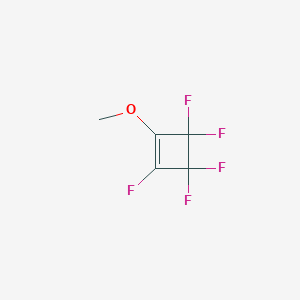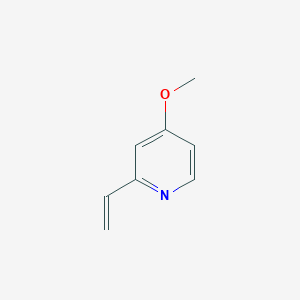
2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid
Overview
Description
2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms The compound’s structure includes a benzoic acid core with trifluoromethyl and trifluoro substituents, making it highly electronegative and chemically stable
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from simpler fluorinated precursors. One common method involves the selective fluorination of a benzoic acid derivative, followed by further functionalization to introduce the trifluoromethyl group. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The process must be carefully controlled to achieve high yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: While the compound is generally stable, it can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Fluorinating Agents: Such as Selectfluor or N-fluorobenzenesulfonimide for introducing fluorine atoms.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Polar aprotic solvents like dimethylformamide or acetonitrile are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions may yield biaryl compounds, while oxidation reactions could produce fluorinated carboxylic acids or ketones.
Scientific Research Applications
2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their stability and ability to interact with biological targets.
Industry: It is used in the development of agrochemicals and specialty materials, where the unique properties of fluorinated compounds can enhance performance.
Mechanism of Action
The mechanism by which 2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity through the strong electron-withdrawing effects of the fluorine atoms. This can lead to changes in metabolic pathways or inhibition of specific biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 2,4,5-Trifluorobenzoic acid
Uniqueness
2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over reactivity and stability is required. Compared to similar compounds, it may offer enhanced performance in certain chemical reactions or biological assays due to the combined effects of multiple fluorine atoms.
Properties
IUPAC Name |
2,3,4-trifluoro-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6O2/c9-4-2(7(15)16)1-3(8(12,13)14)5(10)6(4)11/h1H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKFOZUNROTKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1C(F)(F)F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593134 | |
| Record name | 2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203915-94-0 | |
| Record name | 2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine](/img/structure/B1627590.png)


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine hydrochloride](/img/structure/B1627595.png)


